

# Physical and chemical properties of 1,4-Dibromo-2,3-butanediol

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## Compound of Interest

Compound Name: **1,4-Dibromo-2,3-butanediol**

Cat. No.: **B081164**

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An In-depth Technical Guide to **1,4-Dibromo-2,3-butanediol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,4-Dibromo-2,3-butanediol** is a halogenated organic compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both hydroxyl and bromo groups, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules, including chiral epoxides and other heterocyclic systems, which are significant in drug discovery and development.<sup>[1]</sup> The molecule has two stereocenters, leading to the existence of multiple stereoisomers, a critical consideration in its application.<sup>[1]</sup>

## Physical and Chemical Properties

**1,4-Dibromo-2,3-butanediol** is typically a white to off-white solid at room temperature. Its physical and chemical properties can vary depending on the specific stereoisomer. The quantitative data for this compound are summarized in the tables below.

## Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> Br <sub>2</sub> O <sub>2</sub>	[2][3][4]
Molecular Weight	247.91 g/mol	[3][4]
Appearance	White to off-white solid, crystals, powder	Sigma-Aldrich
Melting Point	82-84 °C (mixture of R,R and S,S isomers)	[5]
	88-90 °C	
Boiling Point	148-150 °C at 1.5 mmHg	
logP (Octanol/Water)	0.5	[3][4]

**Table 2: Stereoisomer Identification**

Stereoisomer	CAS Number
Mixture of (R,R) and (S,S) isomers	14396-65-7
(dl)-form / (R,R)-(±)	1947-58-6
(2S,3S)	299-70-7
General/Unspecified	20163-90-0

## Chemical Structure and Reactivity

The fundamental structure of **1,4-Dibromo-2,3-butanediol** consists of a four-carbon backbone with bromine atoms at positions 1 and 4, and hydroxyl groups at positions 2 and 3.

## Diagram: Chemical Structure of 1,4-Dibromo-2,3-butanediol

## Chemical Structure of 1,4-Dibromo-2,3-butanediol

Br-CH<sub>2</sub>

CH(OH)



CH(OH)

CH<sub>2</sub>-Br[Click to download full resolution via product page](#)

Caption: General chemical structure of **1,4-Dibromo-2,3-butanediol**.

The presence of both hydroxyl and bromo functional groups dictates its reactivity. The bromine atoms are excellent leaving groups, making the terminal carbons susceptible to nucleophilic substitution reactions, which typically proceed via an  $S_N2$  mechanism.<sup>[1]</sup> The vicinal diol moiety can undergo various reactions such as oxidation, esterification, and etherification, and can be used to form cyclic structures like epoxides.

A notable reaction is its use as a precursor in the synthesis of novel arsenic-containing lipids, known as arsonolipids. It reacts with aqueous alkaline sodium arsenite to yield dl-2,3-dihydroxybutane-1,4-bis(arsonic acid).<sup>[5]</sup>

## Experimental Protocols

### Synthesis of (2R,3S)-rel-2,3-Dibromo-1,4-butanediol

A common and effective method for the synthesis of **1,4-Dibromo-2,3-butanediol** is through the electrophilic addition of bromine to an unsaturated diol precursor, such as 2-butene-1,4-diol.<sup>[1]</sup> This method is favored for its high stereoselectivity.<sup>[1]</sup>

**Materials:**

- 2-butene-1,4-diol
- Liquid Bromine
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or carbon tetrachloride ( $\text{CCl}_4$ )
- Ice bath
- Stirring apparatus
- Dropping funnel

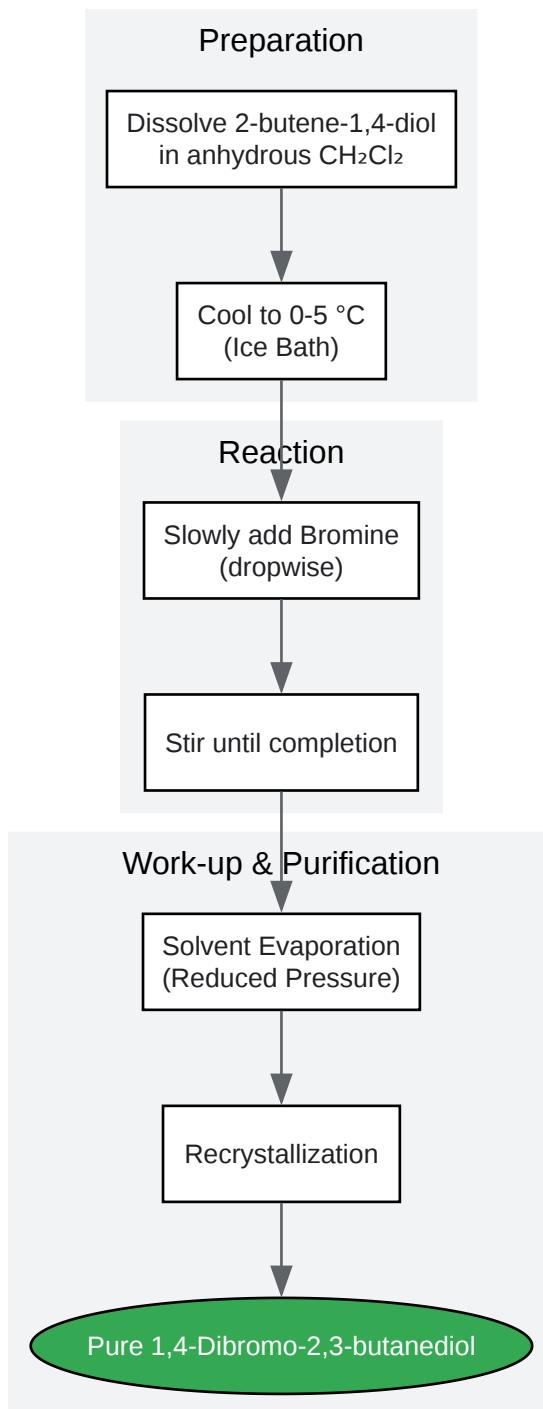
**Procedure:**

- Dissolve 2-butene-1,4-diol in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a stirrer and a dropping funnel.
- Cool the reaction mixture to 0-5 °C using an ice bath to minimize side reactions.[1]
- Slowly add liquid bromine dropwise to the stirred solution. The reaction proceeds via a cyclic bromonium ion intermediate.[1]
- Maintain the temperature and continue stirring for a sufficient time to allow for complete conversion of the starting material.
- After the reaction is complete, the solvent is typically removed under reduced pressure.
- The crude product is then purified, commonly by recrystallization, to yield the high-purity **1,4-Dibromo-2,3-butanediol**.

Under optimized conditions, yields for this reaction can range from 68-72%.[1]

## Diagram: Experimental Workflow for Synthesis

## Synthesis Workflow

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Caption: A typical experimental workflow for the synthesis of **1,4-Dibromo-2,3-butanediol**.

## Spectral Data

Characterization of **1,4-Dibromo-2,3-butanediol** is typically performed using standard spectroscopic methods.

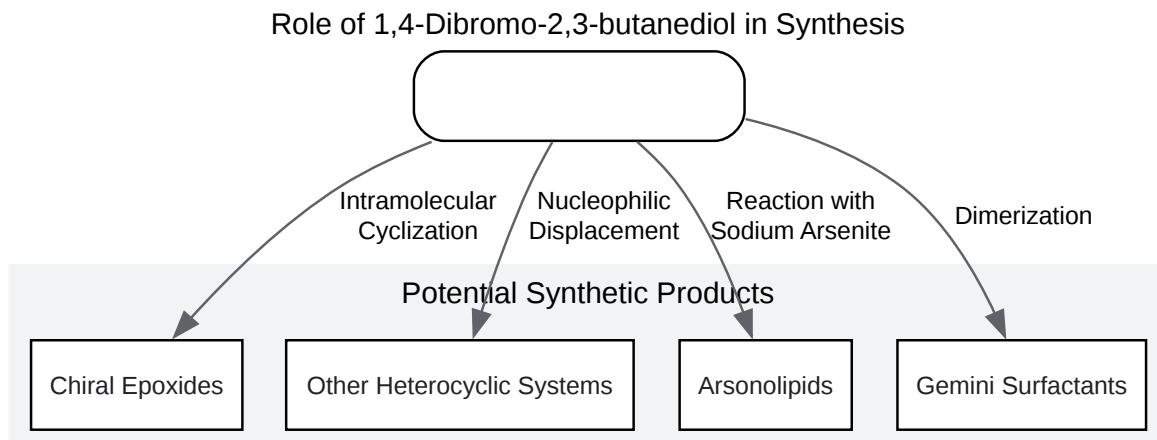
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are used to confirm the carbon-hydrogen framework of the molecule. Spectral data for various stereoisomers are available in public databases.[3][6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, notably the broad O-H stretch of the hydroxyl groups and the C-Br stretches.[3][6]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[3][7]

Researchers are encouraged to consult spectral databases such as PubChem and SpectraBase for detailed spectral information.[3][6]

## Applications in Research and Drug Development

**1,4-Dibromo-2,3-butanediol** is a key starting material in multi-step organic syntheses. Its value in drug development lies in its role as a chiral synthon, providing a scaffold for the construction of more complex, biologically active molecules.[1] The ability to introduce stereocenters in a controlled manner is crucial for developing enantiomerically pure pharmaceuticals.

## Diagram: Role as a Synthetic Precursor



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Caption: Synthetic utility of **1,4-Dibromo-2,3-butanediol** as a precursor.

## Safety and Handling

**1,4-Dibromo-2,3-butanediol** is classified as an irritant. It is known to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).

### Precautionary Measures:

- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
- Use only outdoors or in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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